Cas no 509-24-0 (Songorine)

Songorine structure
Songorine structure
Product name:Songorine
CAS No:509-24-0
MF:C22H31NO3
MW:357.4864
CID:834942
PubChem ID:120706

Songorine Chemical and Physical Properties

Names and Identifiers

    • (20R)-21-Ethyl-1α,15β-dihydroxy-4-methyl-16-methylene-7α,20-cycloveatchan-12-one
    • Napellonine
    • Zongorine
    • (3R,6S,6aR,6bR,9R,11R,11aR,12R,12aR,14R)-1-Ethyldodecahydro-6,11-dihydroxy-3-methyl-10-methylene-12,3,6a-ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-8(9H)-one
    • Napellonin
    • Xuan-Wu 2
    • Bullatine G
    • Songorin
    • Songorine
    • [ "" ]
    • Bullatine
    • Oprea1_838993
    • STL372872
    • BBL034030
    • 509-24-0
    • FT-0775697
    • A871408
    • Napellonine;Bullatine G
    • (20R)-21-Ethyl-1alpha,15beta-dihydroxy-4-methyl-16-methylene-7alpha,20-cycloveatchan-12-one;Napellonine;Zongorine;(3R,6S,6aR,6bR,9R,11R,11aR,12R,12aR,14R)-1-Ethyldodecahydro-6,11-dihydroxy-3-methyl-10-methylene-12,3,6a-ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-8(9H)-one;Napellonin;Xuan-Wu 2
    • BCP25312
    • 11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
    • AKOS025247984
    • 4-21-00-06538 (Beilstein Handbook Reference)
    • Shimoburo base
    • 7,20-Cycloveatchan-12-one, 21-ethyl-1,15-dihydroxy-4-methyl-16-methylene, (1alpha,15beta)-
    • 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R-(3.ALPHA.,6.BETA.,6A.ALPHA.,6B.ALPHA.,9.BETA.,11.ALPHA.,11A.BETA.,12.ALPHA.,12A.BETA.,14R*))-
    • 1ST15197
    • SONGORINE [MI]
    • (3R,6S,6AR,6BR,9R,11R,11AR,12R,12AR,14R)-1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE
    • NS00094341
    • CHEMBL2165580
    • (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
    • Songorine (Napellonine)
    • BRN 0045107
    • (1.ALPHA.,15.BETA.)-21-ETHYL-1,15-DIHYDROXY-4-METHYL-16-METHYLENE-7,20-CYCLOVEATCHAN-12-ONE
    • 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R,6S,6AR,6BR,9R,11R,11AR,12R,12AR,14R)-
    • HMS3886P14
    • s9065
    • 64E5D8C741
    • CCG-268125
    • UNII-64E5D8C741
    • 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R-(3ALPHA,6BETA,6AALPHA,6BALPHA,9BETA,11ALPHA,11ABETA,12ALPHA,12ABETA,14R*))-
    • CHEBI:228854
    • (1ALPHA,15BETA)-21-ETHYL-1,15-DIHYDROXY-4-METHYL-16-METHYLENE-7,20-CYCLOVEATCHAN-12-ONE
    • (E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furyl)methanimine
    • (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo(7.7.2.15,8.01,10.02,8.013,17)nonadecan-4-one
    • MDL: MFCD04037233
    • Inchi: 1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3
    • InChI Key: CBOSLVQFGANWTL-UHFFFAOYSA-N
    • SMILES: O([H])C1([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])([H])N(C([H])([H])C([H])([H])[H])C3([H])C4([H])C([H])([H])C2([H])C31C1([H])C([H])([H])C(C2([H])C(=C([H])[H])C([H])(C41C2([H])[H])O[H])=O
    • BRN: 0045107

Computed Properties

  • Exact Mass: 357.230394g/mol
  • Surface Charge: 0
  • XLogP3: 1.1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 357.230394g/mol
  • Monoisotopic Mass: 357.230394g/mol
  • Topological Polar Surface Area: 60.8Ų
  • Heavy Atom Count: 26
  • Complexity: 735
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 357.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.29
  • Melting Point: 201-203 ºC
  • PSA: 60.77000
  • LogP: 1.93790
  • Specific Rotation: D20 -135.4°

Songorine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better
  • Toxicity:LD50 in mice (mg/kg): 1575 orally, 630 s.c., 485 i.p., 142.5 i.v.; in rats (mg/kg): 407.5 i.p. (Bisset)

Songorine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0018585-10mg
Songorine
509-24-0 98.48%
10mg
$140.0 2022-04-27
eNovation Chemicals LLC
Y1237396-5mg
songorine
509-24-0 98%
5mg
$185 2024-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S1882-25 mg
Napellonine
509-24-0 98.00%
25mg
¥2280.00 2022-04-26
ChemScence
CS-0018585-5mg
Songorine
509-24-0 98.48%
5mg
$80.0 2022-04-27
eNovation Chemicals LLC
Y1237396-20mg
songorine
509-24-0 98%
20mg
$490 2023-09-04
TargetMol Chemicals
T5S1882-5 mg
Songorine
509-24-0 98%
5mg
¥ 687 2023-07-10
TargetMol Chemicals
T5S1882-25 mg
Songorine
509-24-0 98%
25mg
¥ 1,996 2023-07-10
TargetMol Chemicals
T5S1882-1mg
Songorine
509-24-0 98%
1mg
¥ 283 2024-07-19
DC Chemicals
DCZ-289-20mg
songorine
509-24-0 >98%
20mg
$380.0 2023-09-15
TargetMol Chemicals
T5S1882-10mg
Songorine
509-24-0 98%
10mg
¥ 1160 2024-07-19

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:509-24-0)Songorine
TB04880
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:509-24-0)Songorine
A871408
Purity:99%/99%/99%/99%
Quantity:100mg/50mg/25mg/10mg
Price ($):550.0/375.0/249.0/226.0